

S 17092: A Technical Whitepaper on its Role in Cognitive Enhancement

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Compound of Interest

Compound Name: S 17092

Cat. No.: B1680377

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Abstract

S 17092 is a potent and selective inhibitor of prolyl endopeptidase (PEP), a serine protease implicated in the metabolism of several neuropeptides involved in learning and memory. This document provides a comprehensive technical overview of **S 17092**, summarizing its mechanism of action, preclinical efficacy in various animal models of cognitive impairment, and its pharmacokinetic and pharmacodynamic profile in humans. Key experimental data are presented in structured tables for comparative analysis, and detailed methodologies for pivotal studies are outlined. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear conceptual framework for understanding the cognitive-enhancing potential of **S 17092**.

Introduction

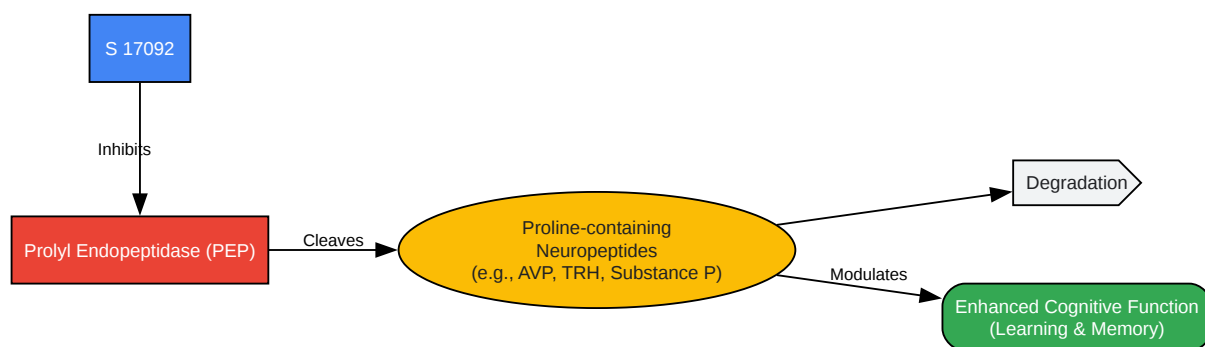
The degradation of neuroactive peptides in the central nervous system is a critical process in the regulation of cognitive function. Prolyl endopeptidase (PEP) has been identified as a key enzyme in the breakdown of proline-containing neuropeptides, such as arginine vasopressin (AVP), thyrotropin-releasing hormone (TRH), and substance P, all of which have been shown to modulate learning and memory processes. Inhibition of PEP, therefore, presents a promising therapeutic strategy for cognitive disorders associated with neuropeptide deficits, including age-related cognitive decline and neurodegenerative diseases. **S 17092**, a novel PEP inhibitor, has been investigated for its potential as a cognitive enhancer. This whitepaper consolidates

the available technical data on **S 17092** to facilitate further research and development in this area.

Mechanism of Action

S 17092 exerts its pharmacological effects through the potent and selective inhibition of prolyl endopeptidase. By blocking the active site of PEP, **S 17092** prevents the cleavage of proline-containing neuropeptides, thereby increasing their bioavailability in the brain and enhancing their downstream signaling effects on neuronal function and plasticity.

Signaling Pathway



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Caption: Mechanism of action of **S 17092**.

In Vitro and In Vivo Efficacy

In Vitro Inhibitory Activity

S 17092 has demonstrated high-affinity binding and potent inhibition of PEP in various in vitro assays.

| Parameter | Species | Tissue/Enzyme Source | Value |
|------------------|---------|------------------------|-----------|
| IC ₅₀ | Rat | Cortical extracts | 8.3 nM[1] |
| K _i | Human | Brain nuclei | 1 nM |
| K _i | Human | Partially purified PEP | 1.5 nM |

Preclinical Efficacy in Animal Models

S 17092 has shown significant cognitive-enhancing effects in a range of animal models mimicking different aspects of cognitive impairment.

| Animal Model | Cognitive Deficit | Behavioral Task | S 17092 Dose | Key Findings |
|--------------|---------------------------------|--|----------------|--|
| Aged Mice | Age-related decline | Passive Avoidance | Not Specified | Improved memory retention |
| Rodents | Scopolamine-induced amnesia | Various memory tasks | Not Specified | Reversed memory deficits |
| Monkeys | MPTP-induced cognitive deficits | Delayed Matching-to-Sample, Delayed Alternation, Variable Delayed Response | 3 mg/kg (oral) | Significantly improved overall performance[2] [3] |

Effects on Neuropeptide Levels

In vivo studies in rats have confirmed that **S 17092** administration leads to a significant increase in the levels of key neuropeptides in the brain.

| Neuropeptide | Brain Region | S 17092 Dose (oral) | Change in Immunoreactivity |
|--------------|----------------|---------------------|----------------------------|
| Substance P | Frontal Cortex | 30 mg/kg | +41% ^[1] |
| Substance P | Hypothalamus | 30 mg/kg | +84% ^[1] |
| α-MSH | Frontal Cortex | 30 mg/kg | +122% ^[1] |
| α-MSH | Hypothalamus | 30 mg/kg | +49% ^[1] |

Human Clinical Studies

A Phase I, double-blind, randomized, placebo-controlled, single and multiple dose study was conducted in elderly healthy volunteers to assess the pharmacokinetics, pharmacodynamics, and safety of **S 17092**.

Pharmacokinetics

| Dose | Administration | C _{max} (ng/mL) | AUC (ng·h/mL) | t _{1/2} (h) |
|---------|-------------------|--------------------------|---------------|----------------------|
| 100 mg | Single | 18.5 ± 11.2 | 231 ± 146 | 17.8 ± 10.4 |
| 400 mg | Single | 73.8 ± 45.1 | 1020 ± 623 | 20.3 ± 9.6 |
| 800 mg | Single | 148 ± 89 | 2240 ± 1360 | 19.4 ± 8.1 |
| 1200 mg | Single | 210 ± 120 | 3260 ± 1980 | 20.9 ± 9.9 |
| 100 mg | Repeated (Day 14) | 25.1 ± 15.1 | 298 ± 181 | 12.3 ± 4.5 |
| 400 mg | Repeated (Day 14) | 101 ± 61 | 1320 ± 800 | 13.5 ± 5.1 |
| 800 mg | Repeated (Day 14) | 202 ± 121 | 2900 ± 1740 | 13.1 ± 4.8 |
| 1200 mg | Repeated (Day 14) | 285 ± 171 | 4220 ± 2530 | 13.9 ± 5.4 |

Data presented as mean ± SD.

Pharmacodynamics

S 17092 demonstrated a dose-dependent inhibition of plasma PEP activity.

| Dose | Administration | Maximum Inhibition (%) | Time to Max Inhibition (h) |
|---------|-------------------|------------------------|----------------------------|
| 100 mg | Single | 65 ± 12 | 1.5 ± 0.8 |
| 400 mg | Single | 85 ± 8 | 1.7 ± 0.9 |
| 800 mg | Single | 92 ± 5 | 1.8 ± 1.0 |
| 1200 mg | Single | 95 ± 3 | 1.9 ± 1.1 |
| 100 mg | Repeated (Day 14) | 72 ± 10 | 1.6 ± 0.9 |
| 400 mg | Repeated (Day 14) | 89 ± 6 | 1.8 ± 1.0 |
| 800 mg | Repeated (Day 14) | 94 ± 4 | 1.9 ± 1.1 |
| 1200 mg | Repeated (Day 14) | 96 ± 2 | 2.0 ± 1.2 |

Data presented as mean ± SD.

Quantitative electroencephalogram (qEEG) recordings revealed central activity of **S 17092**.

| Dose | Administration | Key EEG Finding |
|--------|----------------|---|
| 100 mg | Single | Acute increase in alpha band at 4h and 8h post-dosing |

Psychometric testing indicated improvements in specific cognitive domains.

| Dose | Cognitive Test | Key Finding |
|---------|--|--|
| 800 mg | Numeric Working Memory | Significantly reduced response times compared with placebo |
| 1200 mg | Delayed Word Recall & Word Recognition | Improved performance compared with the decline noted under placebo |

Experimental Protocols

MPTP-Induced Cognitive Deficits in Monkeys

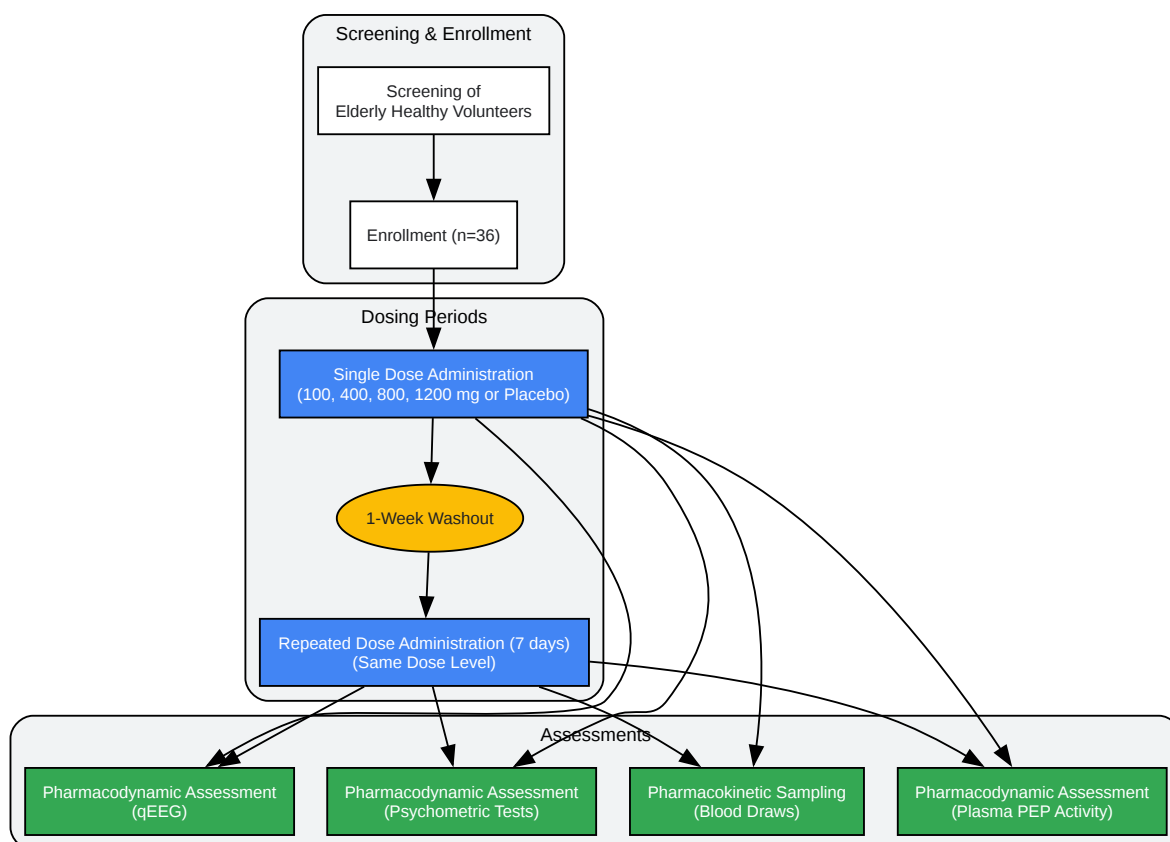
- Subjects: Cynomolgus monkeys (*Macaca fascicularis*).
- Induction of Deficit: Chronic low-dose administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
- Behavioral Tasks:
 - Variable Delayed Response: A test of spatial working memory.
 - Delayed Matching-to-Sample: A test of recognition memory.
 - Delayed Alternation: A test of spatial working memory and executive function.
- Drug Administration: **S 17092** (3 mg/kg) or placebo was administered orally for seven consecutive days, with a final dose on the day of testing.[\[2\]](#)[\[3\]](#)
- Data Analysis: Performance on each task was assessed by the percentage of correct responses.

Phase I Clinical Trial in Elderly Healthy Volunteers

- Study Design: Double-blind, randomized, placebo-controlled, single and multiple dose-escalation study.
- Participants: Healthy elderly male and female volunteers.

- Dosage Groups: 100 mg, 400 mg, 800 mg, and 1200 mg of **S 17092** or placebo.
- Dosing Regimen: Each dose was administered orally once daily as a single administration, followed by a 1-week washout period, and then for 7 consecutive days.
- Pharmacodynamic Assessments:
 - Plasmatic PEP Activity: Measured at baseline and at various time points post-dosing.
 - Quantitative Electroencephalogram (qEEG): Recordings were performed to assess central nervous system effects.
 - Psychometric Tests: A battery of tests including numeric working memory and delayed verbal memory tasks (e.g., Buschke Selective Reminding Test) were administered.
- Pharmacokinetic Analysis: Plasma concentrations of **S 17092** were quantified by high-performance liquid chromatography with tandem mass spectrometric detection to determine C_{max} , AUC, and $t_{1/2}$.

Experimental Workflow: Phase I Clinical Trial



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Caption: Workflow of the Phase I clinical trial of **S 17092**.

Conclusion

The collective preclinical and clinical data suggest that **S 17092** is a promising cognitive-enhancing agent with a well-defined mechanism of action. Its ability to potently and selectively inhibit prolyl endopeptidase, leading to increased levels of neuroactive peptides, translates to improved cognitive performance in various animal models of memory impairment. Early clinical

studies in humans have demonstrated a favorable pharmacokinetic and safety profile, along with evidence of central nervous system activity and pro-cognitive effects. Further clinical investigation in patient populations with cognitive disorders is warranted to fully elucidate the therapeutic potential of **S 17092**. This technical summary provides a solid foundation for researchers and drug development professionals to build upon in the ongoing quest for effective treatments for cognitive decline.

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- To cite this document: BenchChem. [S 17092: A Technical Whitepaper on its Role in Cognitive Enhancement]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1680377#s-17092-and-its-role-in-cognitive-enhancement>]

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